![molecular formula C16H15NO3 B2908389 Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate CAS No. 1820707-36-5](/img/structure/B2908389.png)
Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate
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Description
“Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate” is a chemical compound with the molecular formula C16H15NO3 . Its CAS Number is 1820707-36-5 . The compound is also known as "methyl 3’- (methylcarbamoyl)- [1,1’-biphenyl]-2-carboxylate" .
Physical And Chemical Properties Analysis
“Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate” has a molecular weight of 269.3 . The specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Liquid Crystal Displays
Phenyl benzoate derivatives are known for their mesomorphic properties, which make them suitable for use in liquid crystal displays . These compounds have low phase transition temperatures and a broad range of mesophase existence, making them ideal for this application .
Thermography
The unique properties of phenyl benzoate derivatives can also be utilized in thermography . Their ability to change phase in response to temperature variations can be used to detect heat patterns and flow.
Holography
In holography, phenyl benzoate derivatives can be used due to their light-modulating properties . Their ability to diffract light can be used to create three-dimensional images.
Gas-Liquid Chromatography
Phenyl benzoate derivatives can be used as stationary phases in gas-liquid chromatography . Their unique chemical properties can help in the separation and analysis of complex mixtures.
Medicine
There is potential for phenyl benzoate derivatives to be used in medicine . However, more research is needed to explore this application further.
Polymer Chemistry
Phenyl benzoate derivatives can be used in polymer chemistry . They can act as stabilizers or be incorporated into polymeric composites to enhance their properties .
properties
IUPAC Name |
methyl 2-[3-(methylcarbamoyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQRXVQHIPKSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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